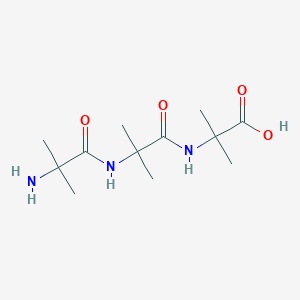
2,5-Epoxycholestane-3,6-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Epoxycholestane-3,6-diyl diacetate is a chemical compound with the molecular formula C31H50O4 It is a derivative of cholestane, featuring an epoxide group at positions 2 and 5, and acetate groups at positions 3 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Epoxycholestane-3,6-diyl diacetate typically involves the epoxidation of cholestane derivatives followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxide group at the desired positions. The subsequent acetylation is carried out using acetic anhydride in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,5-Epoxycholestane-3,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to open the epoxide ring, yielding different alcohols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
科学的研究の応用
2,5-Epoxycholestane-3,6-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of bioactive compounds.
作用機序
The mechanism of action of 2,5-Epoxycholestane-3,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The epoxide group can react with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect cellular functions. The acetate groups may also play a role in modulating the compound’s solubility and bioavailability, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
- 5-Hydroxycholestane-3,6-diyl diacetate
- Cholestane-3,6-diyl diacetate
- 5-Alpha-cholestane-3-beta,6-beta-diyl diacetate
Uniqueness
2,5-Epoxycholestane-3,6-diyl diacetate is unique due to the presence of the epoxide group at positions 2 and 5, which imparts distinct chemical reactivity compared to other cholestane derivatives. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the epoxide group.
特性
CAS番号 |
50994-17-7 |
|---|---|
分子式 |
C31H50O5 |
分子量 |
502.7 g/mol |
IUPAC名 |
[16-acetyloxy-9,13-dimethyl-8-(6-methylheptan-2-yl)-18-oxapentacyclo[13.2.1.01,13.04,12.05,9]octadecan-2-yl] acetate |
InChI |
InChI=1S/C31H50O5/c1-18(2)9-8-10-19(3)23-11-12-24-22-15-28(35-21(5)33)31-17-26(34-20(4)32)27(36-31)16-30(31,7)25(22)13-14-29(23,24)6/h18-19,22-28H,8-17H2,1-7H3 |
InChIキー |
RLGPOFRMDWZYFH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C45C3(CC(O4)C(C5)OC(=O)C)C)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


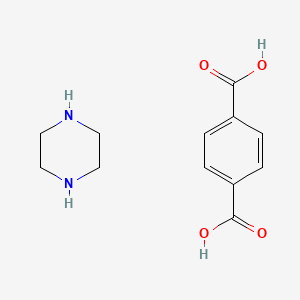

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
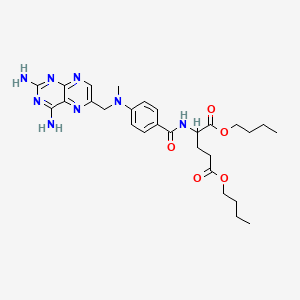
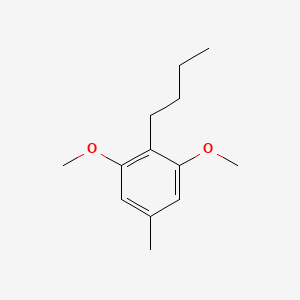

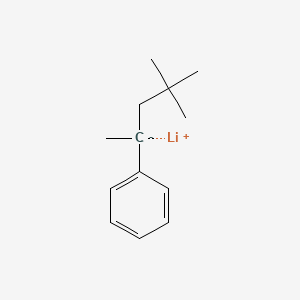
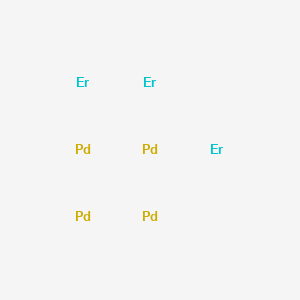
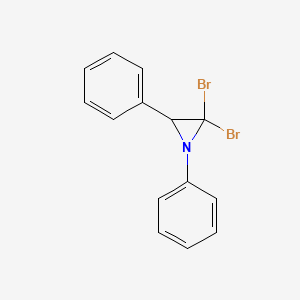

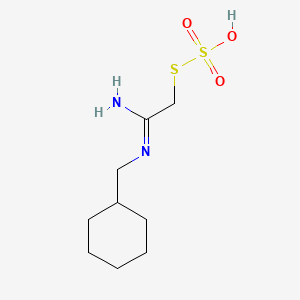
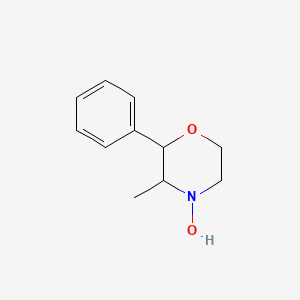
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
